pKa₁ Differentiation: (3-Hydroxyphenyl)phosphonic Acid vs. (4-Hydroxyphenyl)phosphonic Acid
The predicted acid dissociation constant (pKa₁) of (3-hydroxyphenyl)phosphonic acid is 1.78±0.10, which is measurably lower than that of its para-substituted regioisomer, (4-hydroxyphenyl)phosphonic acid (pKa₁ = 2.14±0.10) . This difference of ΔpKa₁ ≈ 0.36 translates to the meta-isomer being approximately 2.3× more dissociated at pH 2.0, a critical distinction in applications where the ionization state governs solubility, metal-binding affinity, or membrane permeability [1]. The refined Hammett equation for arylphosphonic acids (pKa₁ = 1.70–0.894σ) provides a predictive framework confirming that the meta-hydroxyl substituent exerts a distinct electronic effect relative to para-substitution, directly impacting the compound's protonation state in aqueous environments [1].
| Evidence Dimension | Acid Dissociation Constant (pKa₁) |
|---|---|
| Target Compound Data | 1.78±0.10 (predicted) |
| Comparator Or Baseline | (4-Hydroxyphenyl)phosphonic acid: 2.14±0.10 (predicted) |
| Quantified Difference | ΔpKa₁ ≈ 0.36; ≈ 2.3× higher dissociation at pH 2.0 |
| Conditions | ACD/Labs Percepta Platform prediction; aqueous solution, 25 °C |
Why This Matters
A lower pKa₁ indicates greater acidity and higher ionization at a given pH, which directly influences solubility, metal-chelation efficiency, and pharmacokinetic behavior in drug discovery applications.
- [1] Dargó, G., Bölcskei, H., & Greiner, I. (2017). Proton dissociation properties of arylphosphonates: Determination of accurate Hammett equation parameters. Journal of Pharmaceutical and Biomedical Analysis, 143, 101-109. https://doi.org/10.1016/j.jpba.2017.05.038 View Source
